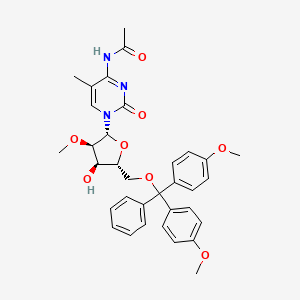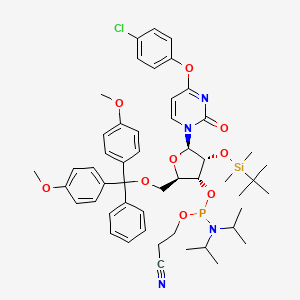![molecular formula C10H15Cl2N5 B1435405 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 1803590-64-8](/img/structure/B1435405.png)
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
Vue d'ensemble
Description
“N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803590-64-8 . It has a molecular weight of 276.17 . The IUPAC name for this compound is N- (pyrrolidin-3-yl)imidazo [1,2-b]pyridazin-6-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N5.2ClH/c1-2-10-12-5-6-15 (10)14-9 (1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2, (H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
Cancer Therapeutics: Multiple Myeloma
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride: has shown promising results as a TAK1 kinase inhibitor with excellent activities against multiple myeloma (MM) . The compound inhibits TAK1 at nanomolar concentrations, which is crucial since TAK1 is upregulated and overexpressed in MM cells. This inhibition can lead to the development of effective targeted therapies for MM, especially for patients who have progressed after standard treatments.
Neurological Disorders: Trk Inhibitors
The compound’s structural moiety has been utilized in the development of Trk inhibitors . These inhibitors are significant for treating various neurological disorders due to their role in nerve growth and survival. The compound’s ability to accommodate efficient fluorine-18 labeling makes it a potential candidate for developing subnanomolar radiofluorinated Trk inhibitors with picomolar IC50 values.
Drug Design: Kinase Selectivity
The imidazo[1,2-b]pyridazine moiety is a privileged drug scaffold found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at specific positions can dictate kinase selectivity and potency. This feature is critical in the design of new drugs with targeted actions against specific kinases involved in diseases.
Oncology: PI3K Inhibitors
In the field of oncology, particularly in cancer treatment, PI3K inhibitors have attracted significant interest . The compound’s derivatives have been designed, synthesized, and shown to exhibit anticancer activity in vitro. These findings underscore the potential of the compound in developing new cancer therapeutics.
Bone Health: Osteoblastogenesis Inhibitors
MM cells overexpress soluble inhibitors of osteoblastogenesis, such as TGF-β and TNF-α . By targeting TAK1, which is involved in the signaling pathways of these cytokines, the compound could potentially restore the balance between osteoblasts and osteoclasts, thereby mitigating bone damage associated with MM.
Angiogenesis: Anti-Angiogenic Properties
The imbalance created by MM cells leads to enhanced angiogenesis . By inhibiting TAK1, the compound may also exhibit anti-angiogenic properties, which could be beneficial in controlling the progression of cancers that rely on the formation of new blood vessels.
Apoptosis: Cell Growth and Survival
TAK1 is important for cell growth, differentiation, and apoptosis . Inhibiting TAK1 with the compound could lead to induced apoptosis in cancer cells, which is a desirable outcome in cancer therapy.
Immunomodulation: Cytokine Signaling
TAK1 activation is triggered by various extracellular signals, including cytokines . The compound’s ability to inhibit TAK1 suggests potential applications in immunomodulation, where it could modulate cytokine signaling pathways involved in immune responses.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride inhibits TAK1 at nanomolar concentrations . The compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these signals, leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s effectiveness at nanomolar concentrations suggests a high degree of bioavailability .
Result of Action
The inhibition of TAK1 by N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride leads to significant anti-proliferative activity, particularly against multiple myeloma cell lines . This suggests the compound’s potential as a therapeutic agent for multiple myeloma .
Propriétés
IUPAC Name |
N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBZBFTSGAMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)


